4,4,5-Trimethyl-1-phenylhex-1-yn-3-one
Description
Structure
3D Structure
Properties
CAS No. |
918638-77-4 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
4,4,5-trimethyl-1-phenylhex-1-yn-3-one |
InChI |
InChI=1S/C15H18O/c1-12(2)15(3,4)14(16)11-10-13-8-6-5-7-9-13/h5-9,12H,1-4H3 |
InChI Key |
AOSXFUKEBOCRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)C(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry, offering detailed insight into the carbon-hydrogen framework.
The ¹H NMR spectrum of 4,4,5-Trimethyl-1-phenylhex-1-yn-3-one is predicted to exhibit distinct signals corresponding to each unique proton environment. The phenyl group protons are expected to appear as multiplets in the aromatic region, typically between δ 7.2 and 7.5 ppm. chemicalbook.comresearchgate.netresearchgate.net The aliphatic region should contain signals for the methine proton at C5 and the various methyl groups. The methine proton, being adjacent to two methyl groups, would likely appear as a septet. The two methyl groups attached to the quaternary carbon (C4) are chemically equivalent and would produce a sharp singlet, while the two methyl groups at C5 are expected to appear as a doublet due to coupling with the C5 proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.50 | Multiplet | 5H | Phenyl (Ar-H) |
| ~ 2.50 | Septet | 1H | CH (CH₃)₂ |
| ~ 1.25 | Singlet | 6H | C(CH ₃)₂ |
| ~ 1.10 | Doublet | 6H | CH(CH ₃)₂ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Assignment
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. huji.ac.il For this compound, a total of 10 distinct signals are expected, as the two methyl groups at C4 and the two methyls at C5 are equivalent, respectively. The carbonyl carbon of the ynone functional group is characteristically deshielded, appearing at the low-field end of the spectrum. researchgate.net The sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the phenyl ring would resonate in their respective typical regions. oregonstate.eduopenochem.org The aliphatic carbons, including the quaternary, methine, and methyl carbons, would appear at the high-field (upfield) portion of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Carbon Assignment |
| > 190 | C=O (Ketone) |
| ~ 128 - 132 | Phenyl (Ar-C) |
| ~ 121 | Phenyl (ipso-C) |
| ~ 95 | Ph-C ≡C |
| ~ 85 | C≡C -C=O |
| ~ 45 | C (CH₃)₂ |
| ~ 35 | C H(CH₃)₂ |
| ~ 25 | C(C H₃)₂ |
| ~ 20 | CH(C H₃)₂ |
Advanced NMR Techniques for Comprehensive Structural and Stereochemical Assignment (e.g., 2D NMR, NOESY)
While 1D NMR spectra suggest the basic structure, 2D NMR techniques would be employed for definitive assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra (e.g., linking the methine proton signal to the methine carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds. It is invaluable for identifying connectivity around non-protonated (quaternary) centers. For instance, HMBC would show correlations from the protons of the C4-methyl groups to the quaternary C4 and the carbonyl C3, unequivocally establishing this part of the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. This is particularly useful for determining stereochemistry in rigid molecules. In this case, NOESY could reveal the spatial relationship between the protons on the C5 isopropyl group and the C4 methyl groups, providing insight into the molecule's preferred conformation.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., C≡C and C=O stretching frequencies)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The spectrum of this compound is expected to be dominated by two characteristic absorption bands in the functional group region. A strong, sharp absorption corresponding to the carbonyl (C=O) group stretch is anticipated. Because the carbonyl is conjugated with the alkyne, this band is expected at a lower wavenumber (around 1670-1685 cm⁻¹) compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). orgchemboulder.compg.edu.plspectroscopyonline.com Additionally, a weaker absorption for the carbon-carbon triple bond (C≡C) stretch should appear in the 2100-2260 cm⁻¹ region. libretexts.orgdummies.com The spectrum would also feature C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the aliphatic alkyl groups (below 3000 cm⁻¹). mit.edu
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| > 3000 | C-H (sp²) | Aromatic C-H stretch |
| < 3000 | C-H (sp³) | Aliphatic C-H stretch |
| ~ 2100 - 2260 | C≡C | Alkyne stretch (weak-medium) |
| ~ 1670 - 1685 | C=O | Conjugated ketone stretch (strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. The molecular formula for this compound is C₁₅H₁₈O. The calculated monoisotopic mass for this formula is 214.135765 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this calculated value would serve as definitive confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise atomic and molecular structure of a compound in its solid, crystalline state. This technique provides detailed information on bond lengths, bond angles, and conformational arrangements, offering a definitive three-dimensional portrait of the molecule.
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide invaluable structural data. However, the successful application of this technique is contingent upon the ability to grow a high-quality, single crystal from the compound or a suitable crystalline derivative. The process involves diffracting X-rays off the crystal lattice and analyzing the resulting diffraction pattern to build an electron density map, and from that, the complete molecular structure. While specific crystallographic data for this compound is not widely reported, the analysis of crystalline derivatives remains a critical goal in its comprehensive characterization. researchgate.netmdpi.com
Table 1: Hypothetical Crystallographic Data Parameters for a Derivative This table illustrates the type of data obtained from an X-ray crystallographic analysis.
| Parameter | Example Value | Description |
| Chemical Formula | C₁₅H₁₈O | The elemental composition of the molecule in the crystal unit. |
| Formula Weight | 214.30 g/mol | The molar mass of the compound. |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | a = 8.9 Å, b = 12.7 Å, c = 10.6 Å | The lengths of the sides of the unit cell. |
| Unit Cell Angles | α = 90°, β = 98.8°, γ = 90° | The angles between the axes of the unit cell. |
| Volume | 1187.0 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor | 0.048 | A measure of the agreement between the crystallographic model and the data. |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an essential tool for separating, identifying, and purifying components of a mixture. chemistryhall.com Various chromatographic methods are routinely used during and after the synthesis of this compound.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. chemistryhall.comnih.gov By spotting the reaction mixture on a TLC plate (typically coated with silica (B1680970) gel) and developing it in a suitable solvent system, one can observe the consumption of starting materials and the formation of the product. libretexts.org The components separate based on their differential affinity for the stationary phase (silica) and the mobile phase (solvent). chemistryhall.com
Table 2: Example TLC Monitoring Data
| Compound | Rf Value (20% Ethyl Acetate in Hexane) | Observation |
| Starting Material A (e.g., Alkyne) | 0.75 | Spot diminishes in intensity as reaction proceeds. |
| Starting Material B (e.g., Acyl Chloride) | 0.60 | Spot diminishes in intensity as reaction proceeds. |
| This compound | 0.40 | New spot appears and grows in intensity over time. |
Following the completion of a reaction, column chromatography is the standard method for purifying the desired product from byproducts and unreacted starting materials on a larger scale. orgsyn.org The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. hu-berlin.dersc.org A solvent or mixture of solvents (the mobile phase or eluent) is then passed through the column.
Based on the polarity of this compound, a solvent system with low to moderate polarity, such as a mixture of petroleum ether (or hexanes) and ethyl acetate, would be effective for its purification. rsc.orgmdpi.com Components of the mixture travel down the column at different rates, allowing for the collection of pure fractions of the target compound.
Table 3: Typical Column Chromatography Purification Protocol
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) hu-berlin.de |
| Mobile Phase | Gradient elution, starting with 100% Hexanes and gradually increasing polarity with Ethyl Acetate (e.g., 0% to 10% Ethyl Acetate in Hexanes). rsc.org |
| Loading Method | The crude product is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel, which is then dry-loaded onto the column. orgsyn.org |
| Fraction Collection | Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure product. |
When a chiral synthesis is performed to produce a specific enantiomer of a molecule, High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.). heraldopenaccess.us This is particularly relevant for the products of asymmetric reactions involving this compound, such as asymmetric reductions or aldol (B89426) additions.
The separation of enantiomers is achieved using a chiral stationary phase (CSP) within the HPLC column. Enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates (i.e., have different retention times). rsc.org By integrating the areas of the two enantiomer peaks in the resulting chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be precisely calculated. heraldopenaccess.us
Table 4: Representative HPLC Conditions for Chiral Analysis of Aldol Products
| Parameter | Condition 1 rsc.org | Condition 2 rsc.org | Condition 3 rsc.org |
| HPLC Column | Daicel Chiralpak OD-H | Daicel Chiralpak AD-H | Daicel Chiralpak AD-H |
| Mobile Phase | 10:90 Isopropanol/Hexane | 10:90 Isopropanol/Hexane | 20:80 Isopropanol/Hexane |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 0.5 mL/min |
| Detection Wavelength | 221 nm | 221 nm | 254 nm |
| Temperature | 20 °C | 20 °C | 20 °C |
| Retention Time (Major) | 15.7 min | 39.2 min | 42.5 min |
| Retention Time (Minor) | 22.2 min | 33.4 min | 32.8 min |
Chemical Reactivity and Transformation Pathways of 4,4,5 Trimethyl 1 Phenylhex 1 Yn 3 One
Reactions Involving the Alkynyl Moiety
The reactivity of the carbon-carbon triple bond in 4,4,5-trimethyl-1-phenylhex-1-yn-3-one is a key area of interest. The conjugation with the adjacent ketone group significantly influences its electronic properties.
Nucleophilic Additions to the Alkyne
In theory, the polarized nature of the alkyne should facilitate the addition of nucleophiles. Reactions such as hydration (the addition of water, typically catalyzed by acid or mercury salts) would be expected to yield a β-diketone or an α,β-unsaturated ketone after tautomerization. Similarly, hydroamination, the addition of an N-H bond across the alkyne, would likely lead to the formation of enamines or imines. However, no published studies specifically describe these transformations for this compound.
Cycloaddition Reactions
Cycloaddition reactions, which form cyclic products, are a cornerstone of organic synthesis. While alkynes are known to participate in various cycloadditions, such as [2+2] and [3+2] reactions, the specific behavior of this compound in these transformations has not been reported. The steric hindrance from the bulky tert-butyl group might influence the feasibility and stereoselectivity of such reactions.
Hydrometallation and Subsequent Transformations
Hydrometallation involves the addition of a metal hydride bond across the alkyne, leading to the formation of a vinylmetallic intermediate. This process is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds. Common examples include hydroboration, hydrostannylation, and hydrosilylation. The resulting organometallic species can then be used in a variety of cross-coupling reactions. Unfortunately, the application of these methods to this compound is not documented.
Cycloisomerization Reactions
Cycloisomerization reactions, where an acyclic starting material is converted into a cyclic product without the loss of any atoms, are an elegant way to build molecular complexity. Gold and other transition metals are often used to catalyze such transformations in alkynyl ketones. These reactions can lead to the formation of diverse heterocyclic systems like furans or pyrans. The potential for this compound to undergo such rearrangements is plausible but remains an uninvestigated area of its chemistry.
Reactions Involving the Ketone Functionality
The carbonyl group of the ketone is another reactive center in the molecule.
Carbonyl Reductions to Corresponding Alcohols
The reduction of the ketone in this compound would yield the corresponding secondary alcohol, 4,4,5-trimethyl-1-phenylhex-1-yn-3-ol. A variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are commonly employed for this purpose. The chemoselectivity of such a reduction—whether the alkyne would be affected—would depend on the specific reagent and reaction conditions chosen. As with its other potential reactions, there is a lack of specific experimental data for the reduction of this particular ketone.
Nucleophilic Additions to the Carbonyl Carbon
The carbonyl carbon of this compound is an electrophilic center, susceptible to attack by various nucleophiles. However, the significant steric bulk imposed by the adjacent quaternary carbon bearing two methyl groups and a tert-butyl-like structure (the 4,4,5-trimethyl arrangement) can influence the feasibility and rate of these additions.
Grignard Additions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, the reaction with a Grignard reagent, such as methylmagnesium bromide, is expected to yield a tertiary alcohol. The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently protonated.
However, with sterically hindered ketones, Grignard reagents may also act as bases, leading to deprotonation if acidic alpha-protons are available, or as reducing agents, causing hydride transfer from the Grignard reagent to the carbonyl carbon. organic-chemistry.org Given the lack of alpha-protons on one side and the nature of the sp-hybridized carbon on the other, enolization is not a typical competing pathway for this specific ketone. The primary challenge remains the steric hindrance, which may necessitate more forcing reaction conditions or lead to lower yields compared to unhindered ketones. nih.gov
Wittig Reactions: The Wittig reaction provides a powerful method for converting ketones into alkenes. masterorganicchemistry.com This transformation involves the reaction of the ketone with a phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CHR). lumenlearning.comwikipedia.org The reaction of this compound with an ylide, for example, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would be expected to replace the carbonyl oxygen with a methylene (B1212753) group, yielding an alkene. libretexts.org The reaction mechanism is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to give the alkene and the highly stable triphenylphosphine (B44618) oxide, the latter providing the thermodynamic driving force for the reaction. masterorganicchemistry.comwikipedia.org Even sterically hindered ketones can undergo this reaction, although potentially requiring more reactive ylides or harsher conditions. wikipedia.org
| Reaction | Reagent | Expected Product |
|---|---|---|
| Grignard Addition | 1. CH₃MgBr 2. H₃O⁺ | 3,4,4,5-Tetramethyl-1-phenylhex-1-yn-3-ol |
| Wittig Reaction | Ph₃P=CH₂ | 4,4,5-Trimethyl-3-methylene-1-phenylhex-1-yne |
Alpha-Substitution and Condensation Reactions of the Ketone
Alpha-substitution and condensation reactions, such as the aldol (B89426) condensation, are fundamental transformations of carbonyl compounds that proceed via an enol or enolate intermediate. masterorganicchemistry.com The feasibility of these reactions hinges on the presence of at least one acidic proton on a carbon atom alpha to the carbonyl group.
In the structure of this compound, one alpha-position (C-4) is a quaternary carbon, completely substituted with three methyl groups and the rest of the alkyl chain, and thus bears no protons. The other alpha-position (C-2) is an sp-hybridized carbon of the alkyne. The protons on sp-hybridized carbons are not typically removed under the basic conditions used to generate enolates for aldol-type reactions. Consequently, this compound cannot form an enolate in the conventional sense and is unable to undergo self-condensation reactions. masterorganicchemistry.com
However, in a crossed or mixed aldol condensation (often a Claisen-Schmidt condensation when an aromatic aldehyde is used), a ketone without alpha-protons can act as the electrophilic acceptor for an enolate generated from a different carbonyl compound. wikipedia.orglibretexts.org For instance, this compound could react with a simple enolizable ketone like acetone (B3395972) in the presence of a base. In this scenario, the enolate of acetone would attack the carbonyl carbon of the subject compound to form a β-hydroxy ketone.
Transformations Involving Both Functional Groups or Adjacent Centers
The proximity and electronic interplay between the alkyne and ketone functionalities allow for more complex transformations that involve both groups.
Rearrangement Reactions (e.g., Meyer-Schuster rearrangement in related systems)
The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgsynarchive.com While this compound is already a ketone and thus does not undergo this rearrangement itself, its synthesis could involve a related precursor that does. For example, the tertiary propargyl alcohol, 3,4,4,5-tetramethyl-1-phenylhex-1-yn-3-ol (the product of the Grignard addition in the table above), would be a suitable substrate for a Meyer-Schuster rearrangement.
Under acidic conditions, this tertiary alcohol would be expected to rearrange to form an α,β-unsaturated ketone. rsc.orgorganicreactions.org The mechanism involves protonation of the hydroxyl group, its departure as water to form an allene (B1206475) intermediate, followed by tautomerization to the more stable conjugated enone. wikiwand.com It is important to note that for tertiary alcohols, a competing reaction known as the Rupe rearrangement can also occur, which yields α,β-unsaturated methyl ketones via a different pathway. wikipedia.orgwikiwand.com
Cascade and Tandem Reactions Utilizing Both Alkynyl and Ketone Functions
Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive bond-forming events under a single set of reaction conditions, leading to a rapid increase in molecular complexity. The conjugated ynone system in this compound is well-suited for such transformations.
Regioselectivity and Stereoselectivity in Reactions
Regioselectivity: For conjugated systems like ynones, nucleophilic attack can potentially occur at two different electrophilic sites: the carbonyl carbon (1,2-addition) or the β-alkynyl carbon (1,4-conjugate addition). The outcome is largely dependent on the nature of the nucleophile. "Hard" nucleophiles, which are highly charged and non-polarizable, such as Grignard reagents and organolithium compounds, tend to favor irreversible 1,2-addition directly to the carbonyl carbon. acs.org "Soft" nucleophiles, which are more polarizable, such as cuprates, thiols, and amines, typically favor 1,4-conjugate addition (a Michael-type addition) to the β-carbon of the alkyne. rsc.org Therefore, in reactions with Grignard reagents, this compound is expected to show high regioselectivity for 1,2-addition.
Stereoselectivity: Nucleophilic addition to the prochiral carbonyl carbon of this compound creates a new stereocenter at C-3. In the absence of any chiral influence, the reaction will produce a racemic mixture of the two possible enantiomers of the resulting tertiary alcohol. However, stereoselectivity can be induced.
One factor influencing the approach of the nucleophile is the significant steric hindrance from the 4,4,5-trimethyl substituted group. According to Cram's rule or the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon from the less hindered face. While the substrate itself is not chiral, the bulky group will direct the incoming nucleophile away from itself, which can be important in reactions with more complex nucleophiles or in substrate-controlled diastereoselective reactions. Furthermore, the use of chiral reagents, such as chiral Grignard reagents or the inclusion of chiral ligands, can lead to the preferential formation of one enantiomer over the other, a process known as asymmetric synthesis. nih.govrsc.orgic.ac.uk
Computational Chemistry and Theoretical Studies on 4,4,5 Trimethyl 1 Phenylhex 1 Yn 3 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. rsc.orgmdpi.com DFT has become a popular and versatile tool in computational chemistry due to its favorable balance between accuracy and computational cost. rsc.orgrsc.org This approach is grounded in the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of the electron density.
For a molecule like 4,4,5-Trimethyl-1-phenylhex-1-yn-3-one, DFT calculations can provide valuable insights into its geometry, electronic properties, and reactivity. coe.edu By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a detailed theoretical investigation can be performed. nih.govnih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to identify the most stable three-dimensional structure. cnr.it
Conformational analysis is crucial for flexible molecules, as different spatial arrangements of atoms (conformers) can have different energies and, consequently, different populations at a given temperature. rsc.org A thorough conformational search for this compound would explore the rotation around its single bonds to identify various low-energy conformers. The results of such an analysis would provide the relative energies of these conformers, allowing for the determination of the most stable conformer and the Boltzmann-weighted distribution of all conformers at a given temperature.
Illustrative Data:
Disclaimer: The following data is illustrative and represents typical results from a DFT-based conformational analysis. It is not based on experimental or calculated data for this compound.
Interactive Table: Illustrative Conformational Analysis of this compound
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | 0.00 | 75.3 |
| 2 | 0.85 | 15.1 |
| 3 | 1.50 | 5.6 |
| 4 | 2.10 | 2.5 |
| 5 | 2.80 | 1.5 |
Electronic Structure Analysis (HOMO-LUMO Orbital Energies and Energy Gap)
The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. A fundamental aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the orbital from which an electron is most easily removed, and it is associated with the molecule's ability to donate electrons. ossila.com Conversely, the LUMO is the orbital that most readily accepts an electron. ossila.com
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. wikipedia.orgwuxiapptec.com A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap suggests that the molecule is more likely to be reactive. wikipedia.org
For this compound, DFT calculations can determine the energies of the HOMO and LUMO, as well as the energy of their gap. This information helps in understanding its electronic behavior and potential for participating in chemical reactions.
Illustrative Data:
Disclaimer: The following data is illustrative and represents typical results from a DFT-based electronic structure analysis. It is not based on experimental or calculated data for this compound.
Interactive Table: Illustrative HOMO-LUMO Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Molecular Electrostatic Potential (MESP) Mapping and Reactivity Sites Identification
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. uni-muenchen.delibretexts.org The MESP is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.delibretexts.org This potential represents the interaction energy of a positive point charge with the molecule's nuclei and electrons.
MESP maps are typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue representing regions of positive electrostatic potential (electron-poor areas). libretexts.orgdeeporigin.com Green and yellow represent intermediate potential values. By examining the MESP map of this compound, one can identify the regions that are most likely to be involved in electrophilic and nucleophilic attacks. For instance, the oxygen atom of the carbonyl group would be expected to be a region of high electron density (red), making it a likely site for electrophilic attack. Conversely, regions with positive potential, such as around the hydrogen atoms, would be susceptible to nucleophilic attack.
Global and Local Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity Index, Fukui Functions)
To quantify the reactivity of this compound more rigorously, global and local reactivity descriptors derived from DFT can be calculated. worldscientific.commdpi.com
Global Reactivity Descriptors provide a general measure of a molecule's reactivity. scielo.org.mxresearchgate.net These include:
Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.
Chemical Hardness (η): A measure of the resistance to charge transfer. Molecules with a large HOMO-LUMO gap are generally harder.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Local Reactivity Descriptors pinpoint the most reactive sites within a molecule. nih.gov The most prominent of these are the Fukui functions (f(r)) . wikipedia.orgscm.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. wikipedia.orgacs.orgfaccts.deaip.org There are three types of Fukui functions:
f+(r): For nucleophilic attack (addition of an electron).
f-(r): For electrophilic attack (removal of an electron).
f0(r): For radical attack.
By calculating the condensed Fukui functions for each atom in this compound, the specific atoms most susceptible to different types of chemical attack can be identified.
Illustrative Data:
Disclaimer: The following data is illustrative and represents typical results from a DFT-based reactivity descriptor analysis. It is not based on experimental or calculated data for this compound.
Interactive Table: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.04 |
| Chemical Hardness (η) | 2.81 |
| Electrophilicity Index (ω) | 2.91 |
Vibrational Frequency Analysis and Spectroscopic Correlations with Experimental Data (IR, Raman)
Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govmdpi.comresearchgate.netcardiff.ac.uk By performing a frequency calculation on the optimized geometry of this compound using DFT, the harmonic vibrational frequencies can be obtained. arxiv.org These calculated frequencies correspond to the normal modes of vibration of the molecule.
The calculated IR intensities and Raman activities for each vibrational mode can then be used to generate theoretical IR and Raman spectra. nih.gov These theoretical spectra can be compared with experimental spectra to aid in the assignment of the observed absorption bands and scattering peaks to specific molecular vibrations, such as C=O stretching, C≡C stretching, C-H bending, and phenyl ring vibrations. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, as the theoretical calculations often overestimate the vibrational frequencies due to the harmonic approximation and basis set limitations.
Theoretical Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts for Enhanced Assignment Accuracy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can provide valuable support in the assignment of experimental NMR spectra. nih.govacs.orgresearchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the isotropic magnetic shielding tensors of the nuclei in a molecule. nih.gov
These shielding tensors can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). taylorfrancis.com By calculating the ¹H and ¹³C NMR chemical shifts for this compound, a theoretical NMR spectrum can be generated. This theoretical spectrum can then be compared with the experimental spectrum to confirm or aid in the assignment of the observed resonances to specific protons and carbon atoms in the molecule, thereby increasing the accuracy of the structural characterization.
Illustrative Data:
Disclaimer: The following data is illustrative and represents typical results from a DFT-based NMR chemical shift prediction. It is not based on experimental or calculated data for this compound.
Interactive Table: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 185.2 |
| Phenyl Carbon (C-ipso) | 135.4 |
| Phenyl Carbons (C-ortho) | 129.8 |
| Phenyl Carbons (C-meta) | 128.5 |
| Phenyl Carbon (C-para) | 131.0 |
| Alkyne Carbon (C≡C-Ph) | 92.3 |
| Alkyne Carbon (C≡C-CO) | 88.7 |
| Quaternary Carbon (C(CH₃)₂) | 45.1 |
| Methine Carbon (CH) | 38.6 |
| Methyl Carbons (C(CH₃)₂) | 25.4 |
| Methyl Carbon (CH-CH₃) | 18.9 |
No Publicly Available Computational Studies on this compound
A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific computational chemistry or theoretical studies focused on the chemical compound this compound.
Despite targeted searches for research on this particular molecule, no scholarly articles, papers, or datasets were found that would allow for an in-depth analysis of its computational and theoretical properties as requested. The specific areas of inquiry, including reaction mechanism elucidation, transition state calculations, the influence of solvent effects on its electronic structure and reactivity, and noncovalent interaction analysis, have not been the subject of published research for this compound.
Therefore, it is not possible to provide a detailed article on the "" as outlined in the user's request. The absence of such studies in the public domain means that the data required to populate the specified sections and subsections is currently unavailable.
This lack of information prevents a discussion on:
Noncovalent Interaction (NCI) Analysis:An analysis of the intra- and intermolecular interactions through NCI methods has not been reported for this specific molecule.
Further research and publication in the field of computational chemistry would be necessary to provide the detailed scientific article requested.
Applications of 4,4,5 Trimethyl 1 Phenylhex 1 Yn 3 One As a Synthetic Building Block
Precursor in Complex Organic Synthesis
The utility of a chemical compound as a precursor in complex organic synthesis is determined by its reactivity and the ability to introduce specific structural motifs into a target molecule. For a compound like 4,4,5-Trimethyl-1-phenylhex-1-yn-3-one, its phenylacetylene (B144264) moiety and the sterically encumbered ketone suggest potential for a variety of transformations.
Construction of Natural Product Cores and Analogs
There is currently no available research demonstrating the use of this compound in the synthesis of natural product cores or their analogs. In principle, the alkynyl ketone functionality could participate in reactions such as Michael additions, conjugate additions, or cycloadditions, which are common strategies for building the complex frameworks of natural products. However, specific examples involving this particular substituted hexynone are not documented.
Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. α,β-Alkynyl ketones are known precursors to a variety of heterocyclic systems through reactions with binucleophiles. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with amidines can lead to pyrimidines. Despite these general reactivities, no studies have been found that specifically utilize this compound for the synthesis of such heterocyclic compounds.
Building Blocks for Polycyclic Aromatic Hydrocarbons (e.g., Substituted Naphthalenes)
The synthesis of substituted naphthalenes can sometimes be achieved through annulation reactions involving alkynes. For example, transition metal-catalyzed reactions of aryl halides with internal alkynes can lead to the formation of naphthalene (B1677914) rings. While this is a known synthetic strategy, there are no specific literature reports on the application of this compound in the synthesis of substituted naphthalenes or other polycyclic aromatic hydrocarbons.
Development of Novel Methodologies
Novel chemical compounds are often employed as substrates to test the scope and limitations of new synthetic methods. The unique steric and electronic properties of this compound could make it an interesting candidate for such studies.
Substrate for Catalyst Development and Screening in Carbon-Carbon Bond Formation
The development of new catalysts for carbon-carbon bond formation is a central theme in organic chemistry. α,β-Alkynyl ketones can serve as substrates in various catalytic processes, including asymmetric conjugate additions and transition metal-catalyzed cross-coupling reactions. However, a review of the literature did not reveal any instances where this compound was used as a benchmark substrate for the development or screening of new catalysts.
Probing Stereochemical Control in Novel Reaction Systems
The chiral environment created by the trimethyl-substituted stereocenter adjacent to the ketone in this compound could, in principle, be used to probe stereochemical outcomes in new reaction systems. The steric bulk could influence facial selectivity in additions to the carbonyl or the alkyne. Nevertheless, there is no published research that explores the use of this specific compound for studying or controlling stereochemistry in novel reactions.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry, which emphasize waste reduction, atom economy, and the use of less hazardous substances, are central to modern synthetic chemistry. Future research on 4,4,5-Trimethyl-1-phenylhex-1-yn-3-one will likely prioritize the development of synthetic routes that are more environmentally benign than traditional methods. Key metrics such as the E-factor (Environmental Factor), which quantifies waste generation, will be crucial in evaluating and comparing the "greenness" of different synthetic pathways. semanticscholar.org
Potential strategies could involve:
Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems (e.g., using transition metals or organocatalysts) to reduce waste and improve reaction efficiency.
Solvent Minimization: Employing solvent-free reaction conditions or using greener solvents like water, supercritical fluids, or bio-based solvents.
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product.
A comparative analysis of hypothetical synthetic routes, as shown in the table below, illustrates how these principles could be applied.
| Metric | Traditional Route (Hypothetical) | Green Route A (Hypothetical) |
| Key Reaction | Grignard reaction with stoichiometric Mg | Catalytic C-H activation |
| Solvents | Diethyl ether, Toluene | Water, Ethanol |
| Overall Yield | 60% | 85% |
| E-Factor | 25 (High waste) | 5 (Low waste) |
| Atom Economy | 70% | 95% |
Exploration of Bio-Inspired and Organocatalytic Approaches for Functionalization
The functionalization of the carbon skeleton of this compound is a promising area for exploration. Bio-inspired and organocatalytic methods offer powerful, metal-free alternatives for creating complex and chiral molecules. Organocatalysis, which utilizes small organic molecules to accelerate reactions, has become a cornerstone of asymmetric synthesis. mdpi.comresearchgate.net
Future research could focus on:
Asymmetric Reductions: Using chiral organocatalysts to reduce the ketone functionality to a chiral alcohol with high enantioselectivity.
Conjugate Additions: Exploring the addition of nucleophiles to the alkyne system, catalyzed by chiral amines or phosphines, to generate new stereocenters. researchgate.net
Cascade Reactions: Designing multi-step reactions that occur in a single pot, initiated by an organocatalyst, to rapidly build molecular complexity from the parent ketone. mdpi.com
These approaches could lead to the synthesis of novel derivatives with potential applications in materials science and medicinal chemistry.
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The transition from traditional batch processing to continuous flow chemistry and the use of high-throughput screening (HTS) can dramatically accelerate reaction discovery and optimization. nih.govunchainedlabs.com For a molecule like this compound, these technologies offer a pathway to rapidly explore a vast reaction space.
Flow Chemistry: Can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. The synthesis and functionalization of the target ketone could be streamlined using microreactor technology.
High-Throughput Screening (HTS): Allows for the parallel execution of hundreds or thousands of reactions in miniaturized formats (e.g., microplates). chemrxiv.org This would enable the rapid screening of catalysts, solvents, and reaction conditions to identify optimal protocols for transformations involving this compound. unchainedlabs.com
The data table below outlines a hypothetical HTS campaign for a coupling reaction.
| Parameter | Variables Screened | Number of Variations | "Hit" Condition Identified |
| Catalyst | 10 different Palladium catalysts | 10 | Pd(PPh₃)₄ |
| Ligand | 12 different phosphine (B1218219) ligands | 12 | Xantphos |
| Base | 8 different carbonate/phosphate bases | 8 | K₃PO₄ |
| Solvent | 6 different organic solvents | 6 | Dioxane |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is fundamental to process optimization. Advanced spectroscopic techniques that allow for real-time, in situ monitoring can provide invaluable insights into the transient intermediates and transition states that govern a chemical transformation. researchgate.netbirmingham.ac.uk
For reactions involving this compound, researchers could employ:
In Situ IR and Raman Spectroscopy: To track the disappearance of starting materials and the appearance of products by monitoring characteristic vibrational bands (e.g., C=O and C≡C stretches).
Process NMR Spectroscopy: To obtain detailed structural information about all species present in the reaction mixture over time without the need for sampling.
These techniques would facilitate rapid kinetic analysis and provide a deeper understanding of the reaction mechanism, accelerating the development of robust and efficient synthetic processes.
Synergistic Experimental and Computational Approaches for Mechanistic Understanding and Prediction
The combination of laboratory experiments with high-level computational chemistry provides a powerful paradigm for modern chemical research. researchgate.net Density Functional Theory (DFT) and other quantum-chemical methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.netmdpi.com
For this compound, a synergistic approach could:
Predict Reactivity: Computational models could predict the most likely sites of nucleophilic or electrophilic attack, guiding experimental design. researchgate.netmdpi.com
Elucidate Mechanisms: By comparing experimentally determined kinetic data with computationally modeled energy profiles, researchers can validate or refute proposed reaction mechanisms.
Rationalize Stereoselectivity: In asymmetric reactions, computational studies can reveal the subtle non-covalent interactions in the transition state that determine the stereochemical outcome.
This integrated approach not only deepens fundamental understanding but also reduces the amount of empirical experimentation required, saving time and resources. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
